Product packaging for 6-O-Methyl-guanine(Cat. No.:CAS No. 20535-83-5)

6-O-Methyl-guanine

Cat. No.: B023567
CAS No.: 20535-83-5
M. Wt: 165.15 g/mol
InChI Key: BXJHWYVXLGLDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within Purine (B94841) Derivative Research and Development

The study of purine derivatives is a cornerstone of medicinal chemistry, owing to their fundamental roles in numerous biological processes, including nucleic acid synthesis, cellular signaling, and energy metabolism. The modification of the purine core has led to the discovery of many clinically important drugs, particularly in the areas of antiviral and anticancer therapy. conicet.gov.ar

2-Amino-6-methoxypurine is a key player in this research landscape. It serves as a versatile starting material for the synthesis of various 6-substituted purine derivatives. cdnsciencepub.com For instance, the methoxy (B1213986) group at the 6-position can be readily displaced by other functional groups, allowing for the creation of a diverse library of compounds for biological screening. cdnsciencepub.comcdnsciencepub.com Research has demonstrated that derivatives of 2-amino-6-methoxypurine can exhibit a range of biological activities. nih.gov

Significance as a Precursor for Nucleoside Analogues

Perhaps the most significant role of 2-amino-6-methoxypurine is as a precursor for the synthesis of nucleoside analogues. beilstein-journals.org Nucleoside analogues are structurally similar to natural nucleosides and can interfere with viral replication and the growth of cancer cells. conicet.gov.ar

2-Amino-6-methoxypurine is frequently used in glycosylation reactions to attach various sugar moieties, forming the corresponding nucleoside. beilstein-journals.org These synthetic nucleosides can then be further modified or evaluated for their biological activity. For example, 2-amino-6-methoxypurine has been utilized in the synthesis of methylenecyclopropane (B1220202) analogues of nucleosides, which have shown antiviral activity against a range of viruses, including human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), and varicella-zoster virus (VZV). nih.govacs.org

A notable application is its use in creating prodrugs. For instance, 2-amino-6-methoxypurine arabinoside acts as a water-soluble prodrug of guanine (B1146940) arabinoside (ara-G), an effective agent against T-cell leukemias. nih.gov The poor water solubility of ara-G limits its clinical use, but the methoxy derivative is converted to ara-G in the body by the enzyme adenosine (B11128) deaminase. nih.gov This highlights the strategic importance of 2-amino-6-methoxypurine in overcoming pharmaceutical challenges.

The synthesis of these analogues often involves coupling the purine base with a suitably protected sugar derivative. The Mitsunobu reaction is a common method employed for this purpose. beilstein-journals.org Furthermore, the 6-methoxy group can be hydrolyzed to a hydroxyl group, converting the derivative into a guanine analogue. cdnsciencepub.com This "masked guanosine" strategy is particularly useful because guanosine (B1672433) itself can be difficult to work with due to poor solubility and gel formation. cdnsciencepub.com

The following table summarizes some of the research findings related to nucleoside analogues derived from 2-amino-6-methoxypurine:

Derivative/AnalogueResearch Finding
2-amino-6-methoxypurine Z-methylenecyclopropane nucleoside analogueEffective inhibitor of HCMV, MCMV, and EBV. nih.gov
2-amino-6-methoxypurine arabinoside (Nelarabine/506U)A water-soluble prodrug of ara-G, effective against T-cell malignancies. nih.gov
6-methoxyguanine compounds in the glyceropurine seriesThe N-9 guanine derivative showed activity against equine HSV-2. cdnsciencepub.com
2-amino-6-methoxypurine arabinosideCan be converted to 9-ß-D-arabinofuranosylguanine by adenosine deaminase. conicet.gov.ar

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5O B023567 6-O-Methyl-guanine CAS No. 20535-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJHWYVXLGLDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049405
Record name O6-Methylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20535-83-5
Record name O6-Methylguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20535-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(6)-Methylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020535835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-methoxypurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O6-Methylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Purin-2-amine, 6-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHOXYGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B710FV2AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 2 Amino 6 Methoxypurine and Its Derivatives

Chemo-Enzymatic Synthesis Approaches

The convergence of chemical synthesis and enzymatic catalysis has provided powerful tools for the construction of complex molecules like the nucleoside derivatives of 2-amino-6-methoxypurine. These methods leverage the high stereo- and regioselectivity of enzymes to overcome challenges faced in traditional organic synthesis.

Utilization of Purine (B94841) Nucleoside Phosphorylase (PNP) in Glycosylation Reactions

Purine nucleoside phosphorylase (PNP) is a key enzyme in the chemo-enzymatic synthesis of purine nucleosides. It catalyzes the reversible phosphorolysis of the N-ribosidic bond of purine nucleosides. In the synthetic direction, PNP can catalyze the formation of a glycosidic bond between a purine base and a pentose-1-phosphate. researchgate.netresearchgate.net

A notable application is the synthesis of Nelarabine (B1678015), the 9-(β-D-arabinofuranosyl) derivative of 2-amino-6-methoxypurine. thieme-connect.comresearchgate.net In this process, recombinant E. coli PNP is used as a biocatalyst with α-D-arabinofuranose 1-phosphate as the sugar donor. researchgate.netthieme-connect.comresearchgate.net The reaction between 2-amino-6-methoxypurine and α-D-arabinofuranose 1-phosphate reaches an equilibrium with an approximately equimolar ratio of the base and the desired nucleoside, Nelarabine. thieme-connect.comresearchgate.netnih.gov This equilibrium necessitates careful optimization of reaction conditions to maximize the yield of the product. nih.gov The enzymatic approach is advantageous as it is highly regio- and stereospecific, predominantly forming the biologically relevant N9-isomer. researchgate.net

Research has also explored multi-enzyme cascade reactions for the synthesis of modified nucleosides. These cascades can involve enzymes like ribokinase and phosphopentomutase to generate the required pentose-1-phosphate in situ from the corresponding pentose, which is then utilized by PNP for the glycosylation step. nih.gov

Application of Uridine (B1682114) Phosphorylase in Enzymatic Transformations

Uridine phosphorylase (UP) is another crucial enzyme in the pyrimidine (B1678525) salvage pathway that has found application in chemo-enzymatic synthesis. plos.org UP catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. plos.org While its primary role is in pyrimidine metabolism, it can be used in coupled enzymatic reactions for the synthesis of purine nucleosides.

In a combined approach for Nelarabine synthesis, a two-enzyme system can be employed. conicet.gov.ar Uridine phosphorylase can be used to generate arabinose-1-phosphate from an arabinosyl donor like 1-β-D-arabinofuranosyluracil (Ara-U). conicet.gov.ar This intermediate is then used by purine nucleoside phosphorylase (PNP) to glycosylate 2-amino-6-methoxypurine. conicet.gov.ar This transglycosylation strategy, where the sugar moiety is transferred from a pyrimidine nucleoside to a purine base, is a powerful method for creating a diverse range of nucleoside analogues. researchgate.netconicet.gov.ar Recombinant E. coli uridine phosphorylase has also been shown to catalyze the synthesis of other arabinofuranosyl nucleosides, demonstrating its utility in these enzymatic transformations. thieme-connect.comresearchgate.net

Microbial Synthesis Routes for Purine Nucleosides

Whole-cell biocatalysis offers a practical and efficient alternative to using isolated enzymes for the synthesis of nucleosides. conicet.gov.ar This methodology leverages the enzymatic machinery within microorganisms to perform complex transformations, such as transglycosylation. conicet.gov.ar In this process, a readily available nucleoside serves as the donor of the sugar moiety, which is then transferred to a target purine base. conicet.gov.artandfonline.com

Bacterial strains, such as Enterobacter aerogenes, have been identified as effective biocatalysts for the synthesis of various purine arabinosides via transarabinosylation from 1-β-D-arabinofuranosyl uracil (ara-U). tandfonline.com While this method has proven successful for many purine bases, including adenine (B156593) and 2,6-diaminopurine, no reaction products were observed when 6-methoxypurine (B85510) was used as the substrate, suggesting that the enzymes in these specific microbial systems may have limitations regarding the substituents on the purine ring. tandfonline.com However, other microbial systems and genetically engineered strains have been successfully employed. For instance, a recombinant E. coli strain overexpressing thymidine (B127349) phosphorylase and purine nucleoside phosphorylase was used to produce 6-methoxypurine-2'-deoxyriboside (6MePdR) with high yield. conicet.gov.ar

Chemical Synthesis Routes and Transformations

Traditional chemical synthesis remains a cornerstone for producing 2-amino-6-methoxypurine and its derivatives. These methods often involve multi-step sequences and rely on the reactivity of halogenated purine precursors.

Nucleophilic Displacement of Halogenated Purine Precursors

A common strategy for introducing the methoxy (B1213986) group at the 6-position of the purine ring is through nucleophilic aromatic substitution (SNAr) of a halogenated precursor, typically a 6-chloropurine (B14466) derivative. unimi.itbyu.eduuio.no The chlorine atom at the 6-position is a good leaving group, readily displaced by nucleophiles like methoxide (B1231860). uio.no

This reaction is generally carried out by treating the 6-chloropurine with sodium methoxide in methanol, often under reflux conditions. unimi.ituio.no This method is applicable to both the purine base itself and its corresponding nucleosides. byu.edu For example, 2-amino-6-chloropurine (B14584) can be converted to 2-amino-6-methoxypurine. unimi.it Similarly, protected 6-chloropurine nucleosides can be transformed into their 6-methoxy counterparts. byu.edu The efficiency of this displacement allows for the synthesis of a variety of 6-alkoxypurines by simply changing the corresponding alkoxide. google.com

Derivatization from 2-Amino-6-chloropurine

The compound 2-amino-6-chloropurine is a versatile and crucial starting material for the synthesis of 2-amino-6-methoxypurine and its derivatives. google.comd-nb.info The synthesis of 2-amino-6-methoxypurine itself is achieved by the nucleophilic displacement of the chlorine atom in 2-amino-6-chloropurine with a methoxide source. unimi.itepo.org

Furthermore, 2-amino-6-chloropurine can be first glycosylated to form a 2-amino-6-chloropurine nucleoside intermediate. d-nb.info This intermediate can then undergo nucleophilic substitution with sodium methoxide to yield the desired 2-amino-6-methoxypurine nucleoside. researchgate.net This two-step sequence allows for the construction of various nucleoside analogues. For instance, 2-amino-6-chloropurine can be glycosylated with a protected 3'-deoxy-3'-fluororibose to create a key intermediate, which can then be converted to the final 3'-fluorinated 2-amino-6-methoxypurine nucleoside. d-nb.info This precursor is also used in the synthesis of other derivatives, highlighting its importance as a building block in purine chemistry. google.com

Preparation of Modified Nucleosides from 2-Amino-6-methoxypurine

The synthesis of modified nucleosides from 2-amino-6-methoxypurine is a critical area of research, primarily focused on producing analogues with significant biological potential. These syntheses are achieved through various chemical and enzymatic strategies, with transglycosylation being a prominent method. This process involves the transfer of a glycosyl group from a donor molecule to the purine base.

Enzymatic and chemo-enzymatic approaches are particularly favored for their high stereo- and regioselectivity. researchgate.net Purine nucleoside phosphorylases (PNPs) are key enzymes in this context, catalyzing the formation of the crucial C-N glycosidic bond between the sugar moiety and the purine base. researchgate.netthieme-connect.com

One of the most notable nucleosides derived from 2-amino-6-methoxypurine is Nelarabine, also known as 9-(β-D-arabinofuranosyl)-2-amino-6-methoxypurine. thieme-connect.com Chemo-enzymatic methods have been developed for its synthesis, utilizing α-D-arabinofuranose 1-phosphate as the sugar donor and a recombinant E. coli purine nucleoside phosphorylase (PNP) as the biocatalyst. thieme-connect.comresearchgate.net In this reaction, the equilibrium is reached at approximately an equimolar ratio between the base and the resulting nucleoside, Nelarabine. thieme-connect.comscispace.com

Whole-cell biocatalysis offers another efficient route. For instance, cells of Aeromonas hydrophila have been used to catalyze the transglycosylation from uridine to 2-amino-6-methoxypurine, producing 2-amino-6-methoxypurine riboside with a high yield of 94% in 8 hours. conicet.gov.ar This highlights the efficacy of microbial systems in nucleoside synthesis.

Chemical glycosylation methods have also been explored. The coupling of 2-amino-6-methoxypurine with a protected α-chlorosugar, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride, can produce the desired nucleoside. However, this method can lead to a mixture of regioisomers, specifically the N9 and N7 substituted products. scispace.com For example, one such reaction yielded a 2:1 mixture of the N9/N7 β-anomers. scispace.com

Furthermore, once a nucleoside of 2-amino-6-methoxypurine is formed, it can serve as a precursor to other important nucleosides. For example, the enzyme adenosine (B11128) deaminase (ADA) can hydrolytically replace the methoxy group at the 6-position to yield the corresponding guanine (B1146940) nucleoside analogue. cdnsciencepub.com This enzymatic conversion makes 2-amino-6-methoxypurine nucleosides valuable intermediates in the synthesis of modified guanine nucleosides. cdnsciencepub.com

The following table summarizes key research findings on the synthesis of modified nucleosides from 2-amino-6-methoxypurine.

Product NucleosideSynthetic MethodKey Reagents/CatalystsYieldReference
2-Amino-6-methoxypurine ribosideWhole-cell transglycosylationAeromonas hydrophila cells, Uridine94% conicet.gov.ar
Nelarabine (9-(β-D-arabinofuranosyl)-2-amino-6-methoxypurine)Chemo-enzymatic synthesisRecombinant E. coli PNP, α-D-arabinofuranose 1-phosphate44% (isolated) thieme-connect.comscispace.com
2-Deoxy-β-D-erythro-pentofuranosyl derivativeChemical glycosylation2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride72% (N9/N7 mixture) scispace.com
D-arabinoside of 2-chloro-6-methoxypurineMulti-enzymatic cascadeMesophilic enzymes, D-arabinose, 2-chloro-6-methoxypurineData not specified mdpi.com

Structural Characterization in Synthetic Validation

The validation of synthetic procedures for 2-amino-6-methoxypurine derivatives relies heavily on thorough structural characterization. Following synthesis, it is imperative to confirm the chemical structure of the resulting nucleosides, including the point of glycosylation (e.g., N9 vs. N7) and the stereochemistry of the sugar moiety (α vs. β anomer). The principal techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). core.ac.ukgoogle.commdpi.com

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the precise molecular weight of the synthesized compound, which allows for the confirmation of its elemental composition. core.ac.ukmdpi.com Tandem mass spectrometry (MS/MS) experiments provide further structural insights by fragmenting the molecule and analyzing the resulting ions. This fragmentation pattern can help identify the different components of the nucleoside, such as the purine base and the sugar unit. mdpi.com

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of these molecules in solution.

¹H NMR (Proton NMR) provides information about the number and types of hydrogen atoms, their chemical environment, and their proximity to one another. Key signals include the anomeric proton of the sugar (H-1'), whose chemical shift and coupling constant (J-value) can help determine the β- or α-configuration of the glycosidic bond. thieme-connect.com

¹³C NMR (Carbon-13 NMR) reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in both the purine ring and the sugar moiety provide a detailed map of the carbon skeleton. core.ac.uk

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over two or three bonds, respectively. These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the site of glycosylation on the purine ring.

For example, in the synthesis of a tricyclic thio analogue of O⁶-methylguanine, characterization involved both ¹³C NMR and high-resolution electrospray mass spectrometry (HR ES-MS) to confirm the final structure. core.ac.uk Similarly, the structure of synthesized 9-β-D-arabinofuranosyl-2-amino-6-iodo-9H-purine, an intermediate for other derivatives, was confirmed to be consistent with NMR and mass spectrometry data. google.com

The table below presents typical analytical data used for the structural validation of a 2-amino-6-methoxypurine derivative.

TechniqueType of Information ObtainedExample Application
Mass Spectrometry (MS)Molecular Weight, Elemental FormulaConfirmation of the molecular formula C₁₀H₁₂IN₅O₄ for an iodinated nucleoside intermediate. google.com
High-Resolution Mass Spectrometry (HRMS)Precise Mass, Elemental CompositionHR ES-MS m/z calculated for C₃₀H₃₁N₄O₅S [M+H]⁺ 559.2015, found 559.2021 for a protected tricyclic analogue. core.ac.uk
¹H NMRProton Environment, Stereochemistry (Anomeric Proton)Used to confirm the formation of β-anomers in glycosylation reactions. scispace.com
¹³C NMRCarbon SkeletonIdentification of all carbon signals in a synthesized tricyclic thio analogue of O⁶-methylguanine. core.ac.uk
2D NMR (COSY, HSQC, HMBC)Atom Connectivity, Site of GlycosylationUnambiguous assignment of structure and confirmation of linkage between the sugar and the purine base. mdpi.com

Biological Activity and Pharmacological Mechanisms of 2 Amino 6 Methoxypurine Analogues

Prodrug Metabolism and Bioactivation Pathways

Nelarabine (B1678015) functions as a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to exert its therapeutic effects. patsnap.comchemicalbook.in This bioactivation involves a precise series of enzymatic conversions that ultimately produce the cytotoxic compound responsible for its anticancer activity. tga.gov.au

Upon intravenous administration, nelarabine, a soluble methoxy (B1213986) derivative of 9-β-D-arabinofuranosylguanine (ara-G), undergoes rapid O-demethylation. drugbank.combccancer.bc.cafda.gov This initial and crucial metabolic step is catalyzed by the enzyme adenosine (B11128) deaminase (ADA), which is abundantly present in the bloodstream. nih.govoncohemakey.com The conversion of nelarabine to ara-G is efficient and extensive, as evidenced by plasma concentrations of ara-G that are generally higher than those of the parent drug shortly after infusion. drugbank.comfda.gov This rapid transformation overcomes the poor water solubility of ara-G, which had previously limited its clinical development. chemicalbook.innih.gov

The pharmacokinetic profile of this conversion is characterized by a short half-life for nelarabine, approximately 15 to 30 minutes, while ara-G exhibits a longer plasma half-life of about 3 to 3.5 hours. bccancer.bc.cafda.govnih.gov

Following its formation, ara-G is transported into cells, including leukemic T-cells. iiarjournals.orgoncohemakey.com Inside the cell, ara-G undergoes phosphorylation, a critical step for its activation. researchgate.net This process is initiated by two key enzymes: deoxycytidine kinase (dCK) in the cytosol and deoxyguanosine kinase (dGK) within the mitochondria. nih.govoncohemakey.comresearchgate.net These kinases catalyze the addition of a phosphate (B84403) group to ara-G, forming ara-G monophosphate (ara-GMP). drugbank.com

The preferential accumulation of the active form of the drug in T-lymphoblasts is partly attributed to higher expression levels of these kinases in T-cells compared to B-cells. drugbank.comnih.gov

The initial phosphorylation of ara-G to ara-GMP is the rate-limiting step in its anabolic pathway. researchgate.net Subsequent phosphorylation events, catalyzed by other nucleotide kinases, convert ara-GMP first to ara-G diphosphate (B83284) (ara-GDP) and finally to the pharmacologically active metabolite, 9-β-D-arabinofuranosylguanine triphosphate (ara-GTP). drugbank.comoncohemakey.com This active triphosphate form accumulates within the leukemic blasts. drugbank.comfda.gov Clinical response to nelarabine has been correlated with higher intracellular concentrations of ara-GTP, underscoring the importance of this metabolic activation. drugbank.comnih.gov

Table 1: Key Enzymes in the Bioactivation of Nelarabine

Enzyme Location Role
Adenosine Deaminase (ADA) Blood Converts nelarabine to ara-G. nih.govoncohemakey.com
Deoxycytidine Kinase (dCK) Cytosol Phosphorylates ara-G to ara-GMP. nih.govoncohemakey.comresearchgate.net
Deoxyguanosine Kinase (dGK) Mitochondria Phosphorylates ara-G to ara-GMP. nih.govoncohemakey.comresearchgate.net

Differential Phosphorylation by Deoxyguanosine Kinases

Inhibition of Nucleic Acid Synthesis and Cellular Processes

The cytotoxicity of nelarabine is primarily achieved through the interference of its active metabolite, ara-GTP, with the synthesis of nucleic acids, leading to cell death. tocris.comrndsystems.compediatriconcall.com

The structural similarity of ara-GTP to the natural nucleotide deoxyguanosine triphosphate (dGTP) allows it to act as a competitive inhibitor. drugbank.comresearchgate.net During DNA replication, ara-GTP competes with dGTP for incorporation into the elongating DNA strand by DNA polymerases. patsnap.comnih.gov The incorporation of ara-GTP into the DNA chain disrupts the normal process of DNA synthesis. iiarjournals.orgchemicalbook.in This leads to the inhibition of further DNA elongation, triggering a DNA damage response and ultimately inducing apoptosis, or programmed cell death. patsnap.comresearchgate.net This mechanism is particularly effective against the rapidly dividing cells characteristic of T-cell malignancies. patsnap.comfda.gov

In addition to its effects on nuclear DNA, the bioactivation of nelarabine also has implications for mitochondrial function. The phosphorylation of ara-G to ara-GMP can be carried out by deoxyguanosine kinase located in the mitochondria. oncohemakey.comresearchgate.net This suggests that the active metabolite, ara-GTP, can be generated within the mitochondria. Once formed, this mitochondrial ara-GTP can be incorporated into mitochondrial DNA, leading to the inhibition of mitochondrial DNA synthesis. nih.gov However, studies have suggested that the cytotoxic effects of ara-G are primarily due to its impact on nuclear DNA rather than mitochondrial DNA. nih.gov

Table 2: Summary of Nelarabine's Mechanism of Action

Step Process Consequence
1 Conversion of nelarabine to ara-G by ADA. drugbank.comnih.gov Formation of the primary metabolite.
2 Phosphorylation of ara-G by dCK and dGK. nih.govoncohemakey.com Generation of ara-GMP.
3 Further phosphorylation to ara-GTP. drugbank.com Accumulation of the active metabolite.
4 Competition with dGTP for DNA polymerase. patsnap.comresearchgate.net Incorporation into DNA.

Table 3: Compound Names

Compound Name
2-Amino-6-methoxypurine
Nelarabine
Arabinosylguanine (ara-G)
Arabinosylguanine monophosphate (ara-GMP)
Arabinosylguanine diphosphate (ara-GDP)
Arabinosylguanine triphosphate (ara-GTP)
Deoxyguanosine triphosphate (dGTP)
Guanine (B1146940)
Methylguanine
Xanthine
Uric acid
Arabinosyluracil
Forodesine
Fludarabine
Gemcitabine

Induction of Apoptosis in Target Cells

Analogues of 2-Amino-6-methoxypurine are recognized for their capacity to induce apoptosis, or programmed cell death, in target cells, a crucial mechanism for their anticancer effects. mdpi.commedchemexpress.com The process is often initiated following the metabolic conversion of these purine (B94841) analogues into their active forms within the cell. nih.govbg.ac.rs These active metabolites can then be incorporated into DNA, leading to the inhibition of DNA synthesis and the initiation of the apoptotic cascade. bg.ac.rscancer.govconicet.gov.ar

The induction of apoptosis by these compounds can occur through various signaling pathways. One significant pathway involves the disruption of mitochondrial function. mdpi.com This can be observed through changes in the mitochondrial membrane potential, which is a key event in the early stages of apoptosis. mdpi.com For instance, some 2,6,9-trisubstituted purine derivatives have demonstrated proapoptotic effects in leukemia cell lines by causing a disruption in the mitochondrial membrane potential in a significant portion of the cells. mdpi.com

The apoptotic process is executed by a family of proteases called caspases. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis converge on the activation of executioner caspases, such as caspase-3, -6, and -7, which are responsible for the dismantling of the cell. teachmeanatomy.infoaging-us.com Studies on O6-methylguanine, a related purine derivative, have shown that the apoptosis induced by DNA damage is regulated by Bcl-2 and involves the activation of caspase-9 and caspase-3. nih.gov This process is preceded by a decrease in the Bcl-2 protein level and the release of cytochrome c from the mitochondria. nih.gov

For example, Nelarabine, a prodrug of 2-amino-6-methoxypurine arabinoside, is converted to its active form, ara-GTP, which is incorporated into DNA. cancer.govhmdb.ca This incorporation halts further DNA elongation, signaling the cell to undergo apoptosis. hmdb.ca This mechanism is particularly effective in T-cell malignancies. cancer.govnih.gov Similarly, other purine analogues have been shown to induce apoptosis in various cancer cell lines, often arresting the cell cycle at different phases. acs.org

Enzyme Interaction and Inhibition Profiles

Purine Nucleoside Phosphorylase (PNP) Substrate and Inhibitor Properties

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. taylorandfrancis.comscbt.com The interaction of 2-amino-6-methoxypurine and its analogues with PNP is complex, as they can act as both substrates and inhibitors, influencing their therapeutic efficacy.

Certain analogues of 2-amino-6-methoxypurine are not substrates for PNP. For instance, 2-amino-6-methoxypurine arabinoside (506U) is not a substrate for PNP. nih.gov This resistance to cleavage by PNP can be advantageous, as it prevents the deactivation of the therapeutic nucleoside analogue. novocib.com Acyclonucleoside analogues are often designed to be resistant to PNP cleavage, making them effective antiviral agents. novocib.com

Conversely, some purine analogues are substrates for PNP. The enzyme can be utilized for the synthesis of nucleoside analogues through a process called transarabinosylation. For example, 6-methoxypurine (B85510) can serve as a precursor in the enzymatic synthesis of 6-methoxypurine arabinoside (ara-M). The efficiency of this reaction can be influenced by the substrate specificity of the PNP enzyme used. researchgate.net

Inhibition of PNP is a therapeutic strategy, particularly for T-cell malignancies. nih.gov A deficiency in PNP leads to an accumulation of deoxyguanosine, which is converted to dGTP. Elevated dGTP levels inhibit ribonucleotide reductase, depleting the deoxynucleotides necessary for DNA synthesis and leading to T-cell toxicity. nih.govnih.gov Therefore, PNP inhibitors can enhance the therapeutic effect of other nucleoside analogues by preventing their degradation.

The following table summarizes the interaction of selected 2-amino-6-methoxypurine analogues with PNP:

Compound/AnalogueInteraction with PNPOutcomeReference
2-Amino-6-methoxypurine arabinoside (506U)Not a substratePrevents degradation, maintains therapeutic concentration nih.gov
6-MethoxypurinePrecursor/SubstrateUsed in enzymatic synthesis of ara-M
GanciclovirResistant & InhibitorAntiviral agent novocib.com
6-MercaptopurineSubstrate for HGPRT (related enzyme)Forms T-IMP, leading to metabolic disruption taylorandfrancis.com

Adenosine Deaminase (ADA) Modulation

Adenosine Deaminase (ADA) is another critical enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. mdpi.comuniprot.org The modulation of ADA activity by 2-amino-6-methoxypurine analogues is a key determinant of their biological effects.

Many 2-amino-6-methoxypurine analogues are designed as prodrugs that require conversion by ADA to their active form. A prominent example is Nelarabine (2-amino-6-methoxypurine arabinoside), which is a water-soluble prodrug that is rapidly demethoxylated by ADA to form guanine arabinoside (ara-G). cancer.govconicet.gov.arnih.gov Ara-G is a potent cytotoxic agent against T-cell malignancies. nih.gov This enzymatic conversion is essential for the therapeutic activity of the drug.

The interaction with ADA can also be a point of regulation. Inhibition of ADA can prevent the deamination of certain purine analogues, thereby modulating their availability and activity. For instance, the deamination of 6-methoxypurine is reported to be minimal when ADA is inhibited. Some compounds, like 2-amino-6-bromopurine, have been shown to be substrates for ADA, and their derivatives exhibit varying affinities for the enzyme, which in turn influences their biological activity.

The table below outlines the interaction of specific 2-amino-6-methoxypurine analogues with ADA:

Compound/AnalogueInteraction with ADAConsequenceReference
Nelarabine (2-amino-6-methoxypurine arabinoside)Substrate (demethoxylation)Conversion to active ara-G cancer.govconicet.gov.arnih.gov
6-MethoxypurineMinimal deamination with ADA inhibitionStabilizes the compound
2-Amino-6-bromopurineSubstrateVarying affinities influence biological activity

Cyclin-Dependent Kinase (CDK) Inhibitory Activity

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, and their deregulation is a hallmark of cancer. nih.gov Purine analogues, including derivatives of 2-amino-6-methoxypurine, have emerged as potent inhibitors of CDKs, making them attractive candidates for cancer therapy. mdpi.comnih.govtandfonline.com

These inhibitors typically act as competitive inhibitors of ATP at the ATP-binding site of the CDK-cyclin complex. nih.govgoogle.com The purine scaffold mimics the adenine (B156593) base of ATP, while substituents at various positions of the purine ring contribute to binding affinity and selectivity.

Research has shown that modifications at the C2 and C6 positions of the purine ring significantly impact the potency and selectivity of CDK inhibition. aacrjournals.org For instance, while 2-amino-6-methoxypurine (O6-methylguanine) itself shows negligible activity against CDK2, the introduction of larger alkoxy groups at the C6 position can lead to a substantial increase in inhibitory potency. nih.gov Specifically, a 6-ethoxypurine (B95773) derivative showed high CDK2 inhibitory activity, which was further enhanced with n-propoxy- and iso-propoxy- derivatives. nih.gov

Several purine-based CDK inhibitors have advanced to clinical trials. tandfonline.com The development of these compounds is guided by structure-activity relationship (SAR) studies and molecular modeling to optimize their interaction with the target CDK. researchgate.net

The following table presents data on the CDK inhibitory activity of selected purine analogues:

CompoundTarget CDKIC₅₀Reference
2-Amino-6-methoxypurine (O⁶-methylguanine)CDK2> 100 μM nih.gov
6-Ethoxypurine derivative (Compound 30)CDK226 nM nih.gov
n-Propoxy- derivative (Compound 31)CDK28 nM nih.gov
iso-Propoxy- derivative (Compound 32)CDK210 nM nih.gov
4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (B165840) (Compound 73)CDK20.044 μM nih.govacs.org
4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (Compound 73)CDK186 μM nih.govacs.org

Selectivity Considerations in Enzyme Binding

The selectivity of 2-amino-6-methoxypurine analogues for their target enzymes over other related enzymes is a critical factor in their development as therapeutic agents. researchgate.net High selectivity can lead to a better therapeutic window by minimizing off-target effects.

In the context of CDK inhibitors, achieving selectivity between different CDK isoforms is a major goal. For example, while many purine analogues inhibit CDK1, CDK2, and CDK5, they are often less active against CDK4 and CDK6. google.com Significant efforts have been made to design inhibitors that are selective for CDK2 over the closely related CDK1. acs.org This has been achieved by modifying substituents at the C6 position of the purine ring to exploit differences in the ATP-binding pockets of these enzymes. nih.govacs.org For instance, the compound 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide was found to be approximately 2000-fold more selective for CDK2 over CDK1. nih.govacs.org This high degree of selectivity makes it a valuable tool for studying the specific roles of CDK2 in the cell cycle. nih.gov

Selectivity is also a key consideration for analogues targeting purine metabolizing enzymes like PNP and ADA. The selective inhibition of PNP is desirable for treating T-cell malignancies. nih.gov Similarly, the design of prodrugs like Nelarabine relies on selective activation by ADA in target tissues. conicet.gov.arnih.gov

The development of selective inhibitors is often guided by structural biology, where crystal structures of inhibitor-enzyme complexes provide insights into the molecular basis of binding and selectivity. nih.gov This information allows for the rational design of new analogues with improved selectivity profiles.

Preclinical Pharmacological Efficacy and Therapeutic Potential

Antineoplastic Activity in Hematological Malignancies

Research has highlighted the potential of 2-Amino-6-methoxypurine derivatives as targeted agents for certain types of cancer, especially those of hematological origin.

Malignancy Type Response Rate Study Phase
Refractory Hematological Malignancies35% Overall ResponsePhase I
Relapsed/Refractory T-ALL/T-LBL (Adults)46% Overall Response (36% CR, 10% PR)Phase II
Relapsed/Refractory T-ALL/T-LBL (Children & Adults)55% Complete Remission (Combination Therapy)Retrospective Analysis

Data sourced from multiple clinical trials and analyses. fda.govnih.govashpublications.orgashpublications.org

The antineoplastic activity of 2-Amino-6-methoxypurine arabinoside (also referred to as 506U in early studies) demonstrates a notable selectivity for specific cancer cell types. In vitro studies have shown that it is particularly effective against T-cell lines and freshly isolated human T-leukemic cells. nih.gov The compound exhibited selective growth inhibition of transformed T-cells over B-cells. nih.gov Furthermore, its inhibitory activity extended to two out of three tested monocytic cell lines, indicating a targeted effect on certain lineages of hematological malignancies. nih.gov This selectivity is a key aspect of its therapeutic potential, as it suggests a more focused mechanism of action compared to broader cytotoxic agents.

The preclinical efficacy of 2-Amino-6-methoxypurine arabinoside has been validated in animal models. Specifically, in immunodeficient mice bearing human T-cell tumors, the compound demonstrated dose-dependent in vivo efficacy. nih.gov These models are crucial for evaluating the potential of anticancer agents in a living system before human trials. The successful use of immunodeficient mice, such as SCID or NOD/SCID models, allows for the engraftment of human tumor cells, providing a more clinically relevant system to test therapeutic responses. waocp.orgresearchgate.net The positive results in these animal models provided a strong rationale for advancing 2-Amino-6-methoxypurine arabinoside into clinical trials for T-cell malignancies. nih.gov

Selective Growth Inhibition in Transformed Cell Lines

Antiviral Activity Spectrum

In addition to its anticancer properties, 2-Amino-6-methoxypurine and its analogues have been investigated for their potential to combat viral infections.

Analogues of 2-Amino-6-methoxypurine have shown notable activity against the Varicella Zoster Virus (VZV), the causative agent of chickenpox and shingles. google.com One particular analogue, a (Z)-isomer of a methylenecyclopropane (B1220202) derivative of 2-amino-6-methoxypurine, was identified as the most effective against VZV in a specific series of compounds, with a 50% effective concentration (EC₅₀) of 3.3 μM. acs.org Another related compound, 6-methoxypurine (B85510) arabinoside (ara-M), also exhibits potent anti-VZV activity. nih.gov Its mechanism relies on its conversion within VZV-infected cells to the triphosphate of adenine (B156593) arabinoside (ara-ATP), which is the active antiviral agent. nih.gov The initial phosphorylation step of ara-M is carried out by the VZV-encoded thymidine (B127349) kinase, highlighting a virus-specific activation pathway. nih.gov

Compound Analogue Virus Target EC₅₀ (μM)
(Z)-2-Amino-6-methoxypurine methylenecyclopropane analogueVaricella Zoster Virus (VZV)3.3

EC₅₀ represents the concentration of a drug that gives half-maximal response. acs.org

The potential of 6-methoxypurine derivatives extends to activity against the Human Immunodeficiency Virus (HIV). Research has shown that certain 6-modified-3′-azido-dideoxyguanosine analogs, including a 2-amino-6-methoxypurine derivative, can inhibit the HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. oup.comnih.gov These compounds act as adenosine (B11128) mimetics rather than guanosine (B1672433) mimetics in DNA synthesis reactions. oup.comnih.gov The triphosphate form of the 2-amino-6-methoxypurine analog was among those tested for its ability to inhibit wild-type HIV-1 RT. oup.comnih.gov Studies on various HIV strains have confirmed the potent inhibitory effects of 6-methoxypurine, suggesting its potential as a therapeutic agent for HIV treatment. Furthermore, prodrugs of related compounds, modified at the C6 position of the purine (B94841) ring, have demonstrated enhanced anti-HIV activity compared to the parent compounds without an increase in toxicity. researchgate.netnih.gov

Effects on Human and Murine Cytomegalovirus (HCMV and MCMV)

The antiviral spectrum of 2-Amino-6-methoxypurine and its analogues extends to herpesviruses, specifically Human Cytomegalovirus (HCMV) and Murine Cytomegalovirus (MCMV), which serves as an animal model for HCMV infections.

In a study of second-generation methylenecyclopropane analogues of nucleosides, the 2-amino-6-methoxypurine Z-isomer (referred to as 5g in the study) was found to be active against both HCMV and MCMV, with EC₅₀ values in the range of 2.0-3.5 μM. acs.org This was part of a broader investigation where the guanine (B1146940) Z-isomer emerged as the most effective against these viruses. acs.org

Further research into phosphoralaninate prodrugs of antiviral Z-methylenecyclopropane nucleoside analogues also demonstrated the activity of the 2-amino-6-methoxypurine Z-methylenecyclopropane nucleoside analogue as an effective inhibitor of HCMV and MCMV. nih.gov The development of prodrugs is a strategy to improve the pharmacological properties of a parent compound.

Investigations into the enantioselectivity of methylenecyclopropane analogues revealed a preference for the S enantiomer in the 2-aminopurine (B61359) series for both HCMV and MCMV. nih.gov This indicates that for cytomegalovirus, the stereochemistry of the analogue can significantly influence its antiviral efficacy. While the adenine analogue enantiomers were equipotent against HCMV, the S enantiomer was strongly preferred for MCMV. nih.gov

It's noteworthy that in some studies, certain derivatives, such as 6-deoxycyclopropavir, lacked significant in vitro activity against HCMV. researchgate.net However, this same compound, when administered orally, was as active as its parent compound, cyclopropavir, against MCMV infection in mice and against HCMV in a severe combined immunodeficient (SCID) mouse model. researchgate.net This highlights the importance of in vivo studies, as metabolic activation can convert an inactive prodrug into its active form.

Table 2: In Vitro Anti-CMV Activity of 2-Amino-6-methoxypurine Analogues

Compound/Analogue Virus EC₅₀ (μM) Source
2-amino-6-methoxypurine Z-isomer (5g) HCMV 2.0-3.5 acs.org
2-amino-6-methoxypurine Z-isomer (5g) MCMV 2.0-3.5 acs.org
2-amino-6-methoxypurine Z-methylenecyclopropane nucleoside analogue HCMV & MCMV Effective inhibitor nih.gov
2-aminopurine series (S enantiomer) HCMV & MCMV Preferred enantiomer nih.gov
6-deoxycyclopropavir HCMV Lacked significant in vitro activity researchgate.net

Structure Activity Relationships Sar and Analogue Design

Influence of Substituents on Biological Potency and Selectivity

The biological activity of 2-aminopurine (B61359) derivatives is profoundly influenced by the nature and position of substituents on the purine (B94841) ring. Research has consistently shown that modifications at the C2 and C6 positions are particularly critical in determining both the potency and selectivity of these compounds as kinase inhibitors.

The substituent at the C6 position plays a pivotal role in the interaction of these inhibitors with the ATP-binding site of kinases like Cyclin-Dependent Kinase 2 (CDK2). This interaction often requires the C6-substituent to occupy a lipophilic pocket near the ribose-binding site, which helps to orient the purine core for optimal hydrogen bonding with the kinase's hinge region. tandfonline.commdpi.com For instance, replacing the methoxy (B1213986) group of 2-Amino-6-methoxypurine with larger alkoxy groups has been shown to be informative. While 2-Amino-6-methoxypurine (also known as O⁶-methylguanine) shows negligible activity against CDK2 (IC50 > 100 μM), increasing the size of the alkoxy group can lead to a significant enhancement in inhibitory potency. tandfonline.commdpi.com

A comparative analysis of 2-amino-6-alkoxypurines reveals a clear trend where larger and more lipophilic groups at the C6 position generally lead to increased CDK2 inhibitory activity. This is further exemplified by the dramatic loss in potency when the C6 substituent is removed altogether. tandfonline.commdpi.com

Similarly, modifications at the C2 position can significantly impact both potency and selectivity. The introduction of an arylamino group at the C2 position, particularly one bearing a sulfamoylphenyl group, can lead to a substantial increase in potency compared to the parent 2-aminopurine. mdpi.com This enhancement is attributed to additional interactions with the enzyme surface adjacent to the ATP binding site. mdpi.com

The interplay between substituents at both the C2 and C6 positions is crucial for achieving high selectivity for CDK2 over other kinases, such as CDK1. mdpi.com The development of selective inhibitors is highly desirable to minimize off-target effects and associated toxicities. thieme-connect.com

Table 1: Influence of C6-Alkoxy Substituents on CDK2 Inhibition for 2-Sulfanilylpurine Analogues

CompoundC6-SubstituentCDK2 IC50 (nM)
Analogue 1-OCH3>100,000 (negligible activity)
Analogue 2-OCH2CH326
Analogue 3-O(CH2)2CH38
Analogue 4-OCH(CH3)210
Analogue 5-O(CH2)3CH33
Analogue 6-OCH2CH(CH3)21
Data sourced from studies on 2-sulfanilylpurine derivatives, which show a parallel SAR to 2-amino-6-alkoxypurines. tandfonline.commdpi.com

Design Principles for Novel Purine and Nucleoside Analogues

The design of novel purine and nucleoside analogues based on the 2-Amino-6-methoxypurine scaffold is guided by several key principles aimed at optimizing their interaction with specific biological targets. A primary strategy involves the rational design of competitive inhibitors that target the ATP binding site of kinases. mdpi.com

One fundamental design principle is the strategic modification of the C6 position to exploit a lipophilic pocket within the kinase active site. mdpi.com The size and nature of the substituent at this position are critical for achieving high affinity. By exploring a variety of substituents, including those attached directly or via an oxygen linker, researchers can fine-tune the compound's fit within this pocket. mdpi.com

Another important principle is the modification of the purine core itself. Replacing the purine ring with alternative heterocyclic systems, such as imidazopyridines or imidazopyrimidines, has been explored, although this has often resulted in less potent derivatives. acs.org This highlights the importance of the purine scaffold for maintaining the necessary hydrogen bonding interactions with the kinase hinge region.

In the context of nucleoside analogues, the design strategy often involves creating prodrugs to improve properties like water solubility. For example, 2-Amino-6-methoxypurine arabinoside (nelarabine) was designed as a more water-soluble prodrug of ara-G, an effective agent against T-cell malignancies. thieme-connect.com Nelarabine (B1678015) is converted to the active ara-G by adenosine (B11128) deaminase in the body. thieme-connect.com

Computational and Rational Drug Design Strategies

Computational and rational drug design strategies have become indispensable tools in the development of novel purine analogues, enabling a more targeted and efficient discovery process. These methods provide valuable insights into the molecular interactions between inhibitors and their target proteins, guiding the design of compounds with improved potency and selectivity. nih.govnih.gov

Molecular Docking is a widely used computational technique to predict the binding mode of a ligand within the active site of a target protein. nih.govresearchgate.net For purine-based inhibitors, docking studies have been instrumental in visualizing how substituents at the C2 and C6 positions interact with key amino acid residues in the ATP-binding pocket of kinases like CDK2. nih.gov These studies have confirmed the importance of the C6-substituent in occupying a hydrophobic pocket and the role of the purine's nitrogen atoms in forming hydrogen bonds with the hinge region of the kinase. mdpi.comresearchgate.net Molecular docking can also help to rationalize the inactivity of certain derivatives, for instance, by revealing that a bulky substituent does not prevent entry into the active site but may adopt an unfavorable binding conformation. researchgate.net

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, including techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to correlate the 3D structural features of a series of compounds with their biological activities. mdpi.comnih.gov These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. mdpi.comnih.gov For 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have shown that steric properties can be more influential than electronic properties in determining cytotoxic activity. mdpi.com These insights are then used to guide the design of new analogues with predicted higher potency. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the predicted binding mode over time. nih.gov MD simulations can verify the stability of hydrogen bonds and other key interactions identified through molecular docking, providing greater confidence in the proposed binding hypothesis for novel inhibitor candidates. nih.gov

These computational approaches, often used in a synergistic manner, facilitate a rational drug design cycle. They enable the virtual screening of large compound libraries, the prioritization of candidates for synthesis, and the optimization of lead compounds to achieve the desired biological activity and selectivity. nih.govnih.gov

Advanced Research Methodologies and Translational Studies

In Vitro Cell Culture Models for Efficacy and Metabolism Studies

In vitro cell culture systems are indispensable for the initial evaluation of compounds like 2-Amino-6-methoxypurine and its derivatives. These models allow for controlled investigation into cellular uptake, metabolic conversion, and cytotoxic effects.

Much of the in vitro research has centered on nelarabine (B1678015) (2-amino-6-methoxypurine arabinoside), a water-soluble prodrug designed to deliver the active agent, guanine (B1146940) arabinoside (ara-G). nih.gov Studies using human T-leukemic cell lines, such as CEM, have been pivotal. In these models, radiolabeled nelarabine ([3H]506U) was shown to be metabolized into ara-G 5'-phosphates, the active cytotoxic species, confirming the intended metabolic pathway. nih.gov Notably, nelarabine itself was not phosphorylated but was converted to ara-G by the enzyme adenosine (B11128) deaminase. nih.govcancer.gov

These cell-based assays have also established the compound's selectivity. Nelarabine demonstrated selective efficacy against transformed T-cell lines over B-cell lines and also inhibited growth in some monocytic cell lines. nih.gov Such studies are crucial for defining the potential therapeutic window and target patient populations.

Modern approaches increasingly utilize three-dimensional (3D) cell culture models, such as spheroids or organoids, to better mimic the physiological conditions of a tumor microenvironment. mdpi.comfrontiersin.org While specific studies on 2-Amino-6-methoxypurine in 3D cultures are not extensively documented in the provided results, the general principle in drug discovery is that 3D models offer a more accurate prediction of in vivo drug metabolism and efficacy compared to traditional two-dimensional (2D) monolayer cultures. mdpi.comiapchem.org For a compound whose activity is dependent on metabolic activation, these advanced models could provide deeper insights into its behavior within a complex tissue architecture.

Cell Line TypeModelKey FindingsReference
T-LeukemiaCEM CellsMetabolized to active ara-G 5'-phosphates. nih.gov
T-Cells vs. B-CellsTransformed Lymphoid LinesShowed selective growth inhibition of T-cells over B-cells. nih.gov
Monocytic LinesVariousInhibited growth in two of three tested monocytic cell lines. nih.gov
Human Foreskin/Lung FibroblastsVZV-Infected CellsShowed selective anabolism in virus-infected cells. asm.org

In Vivo Animal Models for Pharmacokinetics and Efficacy Assessment

Animal models are critical for understanding the pharmacokinetics (PK) and in vivo efficacy of a drug candidate before it can be considered for human trials. wellbeingintlstudiesrepository.org For the derivatives of 2-Amino-6-methoxypurine, several animal models have been employed.

Cynomolgus monkeys have been a key model for studying the pharmacokinetics of nelarabine. nih.govfda.gov Following intravenous administration, nelarabine is rapidly converted to its active form, ara-G. nih.gov The resulting ara-G was found to have a plasma half-life of approximately 2 hours in this species. nih.gov Studies in monkeys also showed that the compound distributes widely to major tissues, with most of the dose being eliminated in the urine within 24 hours. fda.gov Early research determined that monkeys were a more suitable toxicological model than rats or dogs, as the latter species eliminated the active metabolite ara-G much more rapidly than humans. fda.gov

For efficacy assessment, immunodeficient mice (e.g., nude mice) bearing human T-cell tumors have been used. In these models, nelarabine demonstrated dose-dependent anti-tumor efficacy, providing essential preclinical proof-of-concept for its therapeutic potential in T-cell malignancies. nih.gov

Metabolic studies in Long Evans rats with 6-methoxypurine (B85510) arabinoside (ara-M), a closely related compound, showed it was well-absorbed orally but underwent extensive presystemic metabolism, primarily mediated by adenosine deaminase, into hypoxanthine (B114508) arabinoside (ara-H). asm.orgnih.gov This high first-pass metabolism resulted in poor oral bioavailability, a key finding that underscores the importance of the prodrug approach and route of administration in drug development. asm.orgnih.gov

Animal ModelStudy TypeKey Pharmacokinetic/Efficacy FindingsReference
Cynomolgus MonkeyPharmacokineticsNelarabine rapidly converts to ara-G; ara-G half-life is ~2 hours. nih.gov
MetabolismExtensive metabolism of ara-M to ara-H. asm.orgnih.gov
DistributionWide distribution to major tissues; primarily urinary excretion. fda.gov
Immunodeficient MiceEfficacyDose-dependent efficacy against human T-cell tumors. nih.gov
Long Evans RatMetabolismExtensive presystemic metabolism of ara-M, leading to low oral bioavailability. asm.orgnih.gov
Half-LifeIntravenously administered ara-M had a half-life of 29 minutes. asm.orgnih.gov

Applications in Drug Discovery and Development Pipelines

2-Amino-6-methoxypurine is a valuable building block in medicinal chemistry and plays a significant role in drug discovery and development pipelines, primarily as an intermediate for synthesizing more complex nucleoside analogues. unimi.itmdpi.com Its most prominent application is in the gram-scale synthesis of nelarabine. mdpi.compreprints.org

The development of nelarabine is a classic example of a prodrug strategy aimed at improving the physicochemical properties of an active compound. The parent drug, ara-G, is effective against T-cell malignancies but has poor water solubility, limiting its clinical utility. nih.gov By synthesizing the 6-methoxy derivative (nelarabine), researchers created a compound with significantly greater water solubility. preprints.org This prodrug is readily converted in the body by adenosine deaminase to the active ara-G, effectively delivering the therapeutic agent. nih.govcancer.gov This application highlights how modifying the purine (B94841) core can overcome significant formulation and delivery challenges in drug development. mmv.org

Beyond this specific application, the 2-amino-6-substituted purine scaffold is a recurring motif in the search for new therapeutic agents. The substitution at the 6-position is a common strategy for creating analogues that can interact with various enzymes involved in nucleic acid metabolism, making them candidates for antiviral and anticancer drug development.

Future Research Directions in Purine Chemistry and Pharmacology

The foundational role of 2-Amino-6-methoxypurine and its derivatives in cancer therapy continues to inspire new avenues of research. Future directions are likely to focus on several key areas:

Novel Derivatives and Conjugates: The synthesis of new derivatives remains a promising area. By modifying the substituents on the purine ring or the sugar moiety of nucleoside analogues, researchers can fine-tune the compound's selectivity, potency, and pharmacokinetic profile. This includes creating derivatives to target different enzymes or to be recognized by specific cellular transporters, potentially broadening the therapeutic applications beyond T-cell malignancies. a2bchem.comacs.org

Targeting New Disease Areas: While the primary success has been in oncology, purine analogues have potential in other fields. Research into purine derivatives as antagonists for P2X7 receptors, for example, suggests a possible role in treating neuroinflammation. acs.org Future work could explore the potential of 2-Amino-6-methoxypurine-based compounds in immunology, virology, and neurodegenerative diseases.

Advanced Delivery Systems: Investigating novel drug delivery systems could further enhance the therapeutic index of existing and future purine analogues. This might include nanoparticle formulations or antibody-drug conjugates to achieve more targeted delivery to cancer cells, thereby maximizing efficacy.

Combination Therapies: A significant area of ongoing and future research is the use of nelarabine in combination with other chemotherapy agents. A clinical trial is currently planned to investigate the addition of targeted drugs, including nelarabine, to standard chemotherapy regimens for T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL). clinicaltrials.gov Understanding the synergistic or additive effects of these combinations at a molecular level will be a key research focus.

Computational and Structural Biology: The use of computational modeling and structural biology techniques can accelerate the design of next-generation purine analogues. By understanding the precise interactions between a compound and its target enzyme, such as adenosine deaminase or a target kinase, researchers can design more potent and selective inhibitors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-6-methoxypurine, and how can regioselectivity be ensured during alkylation?

  • Methodological Answer : The compound is synthesized via alkylation of purine derivatives. For example, 2-amino-6-chloropurine can undergo nucleophilic substitution with methoxide ions under controlled alkaline conditions (e.g., NaOMe in DMF at 60°C). To ensure regioselectivity at the N9 position, solid-supported scavengers like AG/Dowex-50W-X8 resin are employed to isolate the desired isomer . Purification via column chromatography (silica gel, CHCl₃:MeOH gradient) and characterization by HPLC (>97% purity) are critical .

Q. Which spectroscopic techniques are most effective for characterizing 2-amino-6-methoxypurine, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • FT-IR : Identify the methoxy group (C-O stretch at ~1250 cm⁻¹) and NH₂ vibrations (3200–3400 cm⁻¹) .
  • NMR : ¹H NMR in DMSO-d₆ shows the methoxy singlet at δ ~3.8 ppm, while ¹³C NMR confirms the methoxy carbon at δ ~55 ppm .
  • UV-Vis : Absorption maxima near 260–280 nm (purine ring π→π* transitions) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 166) validates molecular weight .

Q. What safety protocols are essential for handling 2-amino-6-methoxypurine in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions to avoid inhalation .
  • Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How does 2-amino-6-methoxypurine arabinoside exhibit selectivity against T-cell malignancies, and what preclinical models validate its efficacy?

  • Methodological Answer : The arabinoside derivative acts as a purine antimetabolite, inhibiting DNA polymerase-α in leukemic cells. In vitro IC₅₀ values (~0.5 µM in Jurkat cells) were determined via MTT assays. In vivo, murine xenograft models (e.g., L1210 leukemia) showed 60% tumor reduction at 50 mg/kg/day (intraperitoneal, 14 days). Metabolite analysis via LC-MS confirmed intracellular conversion to the active triphosphate form .

Q. What are the mechanistic pathways for the oxidation of 2-amino-6-methoxypurine, and how do reaction conditions influence product formation?

  • Methodological Answer : Peroxy acids (e.g., mCPBA in CHCl₃ at 0°C) oxidize the N3 position to form 3-oxide derivatives. Under acidic hydrolysis (6M HCl, reflux), the oxide converts to 3-hydroxyxanthine. Reaction monitoring by TLC (CH₂Cl₂:MeOH 9:1) and product isolation via recrystallization (EtOH/H₂O) yield >80% purity. DFT calculations support the stability of the N-oxide tautomer .

Q. How does tautomerism in 2-amino-6-methoxypurine affect its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 2-amino-6-methoxy tautomer dominates in solution (94% abundance, per DFT studies), favoring alkylation at N9 over N7. Kinetic studies (NMR time-resolved experiments in D₂O) show a 5:1 N9:N7 ratio during allylation. Scavenging resins (alumina/H⁺) selectively remove N7 byproducts, enhancing N9-regioselectivity .

Q. How do regulatory restrictions on 2-amino-6-methoxypurine (e.g., non-pharmaceutical use) impact its translational research, and what alternatives exist for in vivo studies?

  • Methodological Answer : While TSCA guidelines restrict its use to research (non-clinical), structural analogs like nelarabine (FDA-approved for T-cell leukemia) are viable alternatives. For mechanistic studies, isotope-labeled versions (e.g., ¹⁵N-2-amino-6-methoxypurine) enable safe pharmacokinetic tracking in animal models without regulatory hurdles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-O-Methyl-guanine
Reactant of Route 2
Reactant of Route 2
6-O-Methyl-guanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.